molecular formula C9H10OS B14495047 1-Phenyl-3-sulfanylpropan-2-one CAS No. 63988-26-1

1-Phenyl-3-sulfanylpropan-2-one

Cat. No.: B14495047
CAS No.: 63988-26-1
M. Wt: 166.24 g/mol
InChI Key: QJKBOMWUQDZRDL-UHFFFAOYSA-N
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Description

1-Phenyl-3-sulfanylpropan-2-one is an organic compound with the chemical formula C9H10OS It is a ketone derivative characterized by the presence of a phenyl group attached to a three-carbon chain, which also contains a sulfanyl (thiol) group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-sulfanylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with chloroacetone in the presence of aluminum chloride as a catalyst. Another method includes the reaction of phenylacetic acid with acetic acid over a ceria-alumina solid acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-sulfanylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-3-sulfanylpropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenyl-3-sulfanylpropan-2-one exerts its effects involves interactions with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the ketone group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Phenylacetone (1-Phenyl-2-propanone): Similar structure but lacks the sulfanyl group.

    Thiophenol (Benzenethiol): Contains a phenyl group attached to a thiol group but lacks the ketone functionality.

    Benzyl mercaptan (Phenylmethanethiol): Similar to thiophenol but with a methylene bridge between the phenyl and thiol groups.

Uniqueness: 1-Phenyl-3-sulfanylpropan-2-one is unique due to the presence of both a ketone and a sulfanyl group in its structure. This combination allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

CAS No.

63988-26-1

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

1-phenyl-3-sulfanylpropan-2-one

InChI

InChI=1S/C9H10OS/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,11H,6-7H2

InChI Key

QJKBOMWUQDZRDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CS

Origin of Product

United States

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